1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
CAS No.: 1105189-57-8
Cat. No.: VC3345442
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105189-57-8 |
|---|---|
| Molecular Formula | C16H13BrN2S |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) |
| Standard InChI Key | QCYJVHNPNNEWBH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1105189-57-8 |
| Molecular Formula | C₁₆H₁₃BrN₂S |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) |
| Standard InChIKey | QCYJVHNPNNEWBH-UHFFFAOYSA-N |
Structural Characteristics and Properties
The structure of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol comprises several key functional components that define its chemical behavior and potential biological interactions:
Structural Features
The compound features a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The specific arrangement includes:
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A benzyl group attached to the nitrogen at position 1
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A 4-bromophenyl group at position 5
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A thiol (-SH) group at position 2
This unique structural arrangement creates distinct electronic and steric properties that influence the compound's reactivity patterns. The presence of the bromine atom on the phenyl ring is particularly significant, as halogen substituents often play crucial roles in drug-receptor interactions through halogen bonding.
Synthesis Approaches
Critical Reaction Parameters
Several factors influence the successful synthesis of imidazole derivatives like 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol:
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Solvent selection is crucial, with absolute ethanol commonly used for similar compounds
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Temperature control during reactions, with reflux conditions often required
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Careful purification methods, typically involving silica gel chromatography
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Structure confirmation through NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS)
The choice of these parameters significantly impacts the yield and purity of the final product.
| Compound Type | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Key Structural Features Contributing to Activity |
|---|---|---|---|
| 4,5-diphenylimidazol-2-thiol derivatives | Active against S. aureus and E. faecalis | Limited activity against P. aeruginosa and E. coli | Presence of halogen atoms or trifluoromethyl groups |
| Compound 6d (related derivative) | Two-fold more potent than ciprofloxacin against S. aureus (MIC 4 μg/mL) | Not specified | Chloride or trifluoromethyl at 5-position of benzimidazole |
| Compound 6c (related derivative) | Moderate activity against S. aureus and E. faecalis (MIC 16 μg/mL) | Not specified | Similar structural features to 6d |
Comparative Analysis with Related Compounds
Structural Analogs
1-Benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol shares structural similarities with several other imidazole derivatives while maintaining distinct features:
Table 3: Comparison with Structurally Related Compounds
Structure-Activity Relationships
The relationship between structural features and biological activity can provide valuable insights into the potential applications of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol:
Understanding these structure-activity relationships is crucial for predicting the biological behavior of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol and designing more effective derivatives.
Research Applications and Future Directions
Current Research Status
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Investigation of antimicrobial properties, particularly against drug-resistant bacterial strains
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Exploration of enzyme inhibitory activities, especially against targets like IDO
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Development of more efficient synthetic routes to obtain the compound with higher yield and purity
Future Research Prospects
Given the structural features and potential biological activities of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, several research avenues warrant further exploration:
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Comprehensive antimicrobial screening against a broader range of pathogens, including drug-resistant strains
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Detailed structure-activity relationship studies to identify the specific structural features responsible for biological activity
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Investigation of potential synergistic effects when combined with established antimicrobial agents
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Exploration of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
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Assessment of potential cytotoxicity and selectivity toward microbial versus mammalian cells
These research directions could significantly advance our understanding of 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol and its potential applications in drug discovery.
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